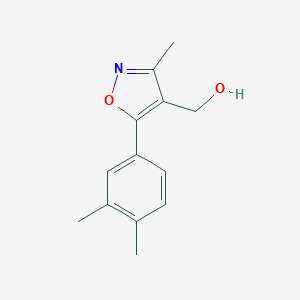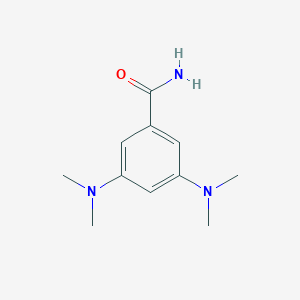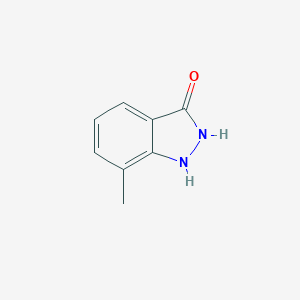
7-methyl-1H-indazol-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indazole derivatives, including "7-methyl-1H-indazol-3-ol," have garnered interest due to their wide range of pharmacological activities and their use in various chemical syntheses. These compounds are studied for their molecular structures, synthesis methods, and their physical and chemical properties.
Synthesis Analysis
Several methods for synthesizing indazole derivatives have been explored. For instance, the synthesis of 1-substituted-1H-indazoles via 1,3-dipolar cycloaddition of nitrile imines to benzyne is described as a quick and efficient method, offering moderate to excellent yields within 5 minutes (Spiteri, Moses, & Keeling, 2010). Another study reports on the synthesis of novel 7-alkynylindazole derivatives using the Pd/C–PPh3–CuI catalyzed Sonogashira coupling, providing a pathway for creating a wide range of indazole derivatives (Soodamani, Sekar, Nayakanti, & Josyula, 2014).
Molecular Structure Analysis
The molecular structure of indazole derivatives often involves complex interactions and can include various substituents that affect their properties and reactivity. For example, the crystal structure of 7-methoxy-1H-indazole shows how the methoxy group lies in the plane of the indazole system, indicating the importance of molecular geometry in understanding these compounds' chemical behavior (Sopková-de Oliveira Santos, Collot, & Rault, 2002).
Chemical Reactions and Properties
Indazoles exhibit a range of chemical reactions, including cycloadditions, which are pivotal for synthesizing various derivatives. The reactivity of indazoles towards N-methylation and the analysis of the 1H nuclear magnetic resonance spectra of indazoles and benzotriazoles reveal insights into their chemical properties and reactivity patterns (Palmer, Findlay, Kennedy, & Mcintyre, 1975).
Applications De Recherche Scientifique
Tautomeric Stability and Crystal Structures
7-methyl-1H-indazol-3-ol and its derivatives demonstrate unique tautomeric behaviors and crystal structures. Studies have shown that certain derivatives, such as 2H-indazole tautomers, can be stabilized by intra- and intermolecular hydrogen bonds. These molecules exhibit different tautomeric forms, such as 1H and 2H, with the stability of these forms influenced by various factors including solvent polarity and the presence of hydrogen bonds. For instance, molecule 7 crystallizes in two tautomeric polymorphs, indicating the delicate balance of forces dictating the structure and stability of these compounds (Sigalov, Afonin, Sterkhova, & Shainyan, 2019).
Biological Activities and Applications
7-methyl-1H-indazol-3-ol derivatives have been evaluated for various biological activities. Notably, some derivatives exhibit significant α-glucosidase inhibition and antioxidant activity. Certain compounds, such as 5-bromo-3-methyl-7-phenyl-1H-indazole, have shown notable effects against breast cancer cell lines, indicating the potential of these compounds in pharmacological applications (Mphahlele, Magwaza, Gildenhuys, & Setshedi, 2020).
Chemical Synthesis and Modification
The chemical synthesis and modification of 7-methyl-1H-indazol-3-ol derivatives are areas of active research. For example, research into the palladium-catalyzed oxidative alkenylation of indazole derivatives highlights the synthetic versatility of these compounds. This method has been applied in the synthesis of complex molecules, such as the drug candidate gamendazole, showcasing the importance of these chemical strategies in developing new therapeutic agents (Naas, El Kazzouli, Essassi, Bousmina, & Guillaumet, 2015).
Corrosion Inhibition Properties
Certain derivatives of 7-methyl-1H-indazol-3-ol, such as menthone derivatives, have been evaluated as corrosion inhibitors. These compounds show promise as eco-friendly options in industrial processes, demonstrating the multifaceted applications of these indazole derivatives beyond the pharmaceutical domain (Ansari Abdeslam, Manssouri Mounir, Mohamed, Lakbaibi Zouhair, & Mohamed, 2015).
Propriétés
IUPAC Name |
7-methyl-1,2-dihydroindazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)9-10-8(6)11/h2-4H,1H3,(H2,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJOVTXHCNDSIQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)NN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80625235 |
Source


|
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-1H-indazol-3-ol | |
CAS RN |
120277-21-6 |
Source


|
| Record name | 7-Methyl-1,2-dihydro-3H-indazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80625235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

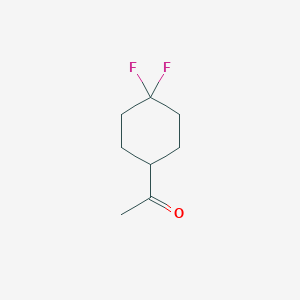
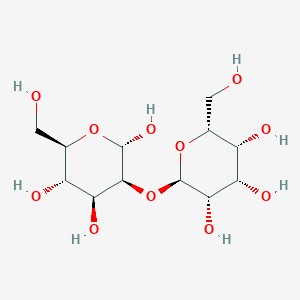
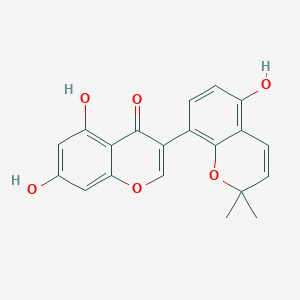
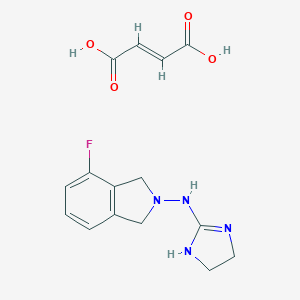
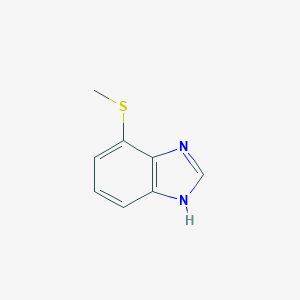
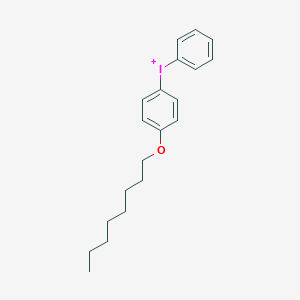
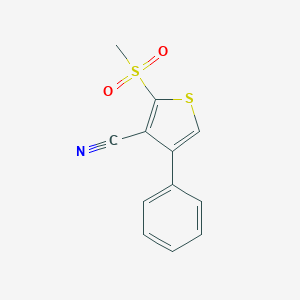
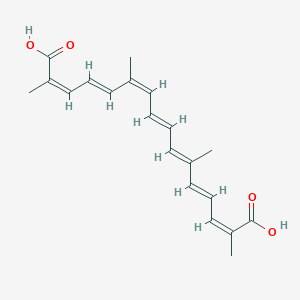
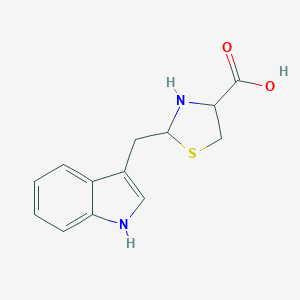
![5,10-Dihydroxy-2,8-dimethylpyrimido[5,4-g]quinazoline-4,6(1H,7H)-dione](/img/structure/B37523.png)
